molecular formula C17H24N2O5S B1598289 N-CBZ-MET-GLY ETHYL ESTER CAS No. 27482-82-2

N-CBZ-MET-GLY ETHYL ESTER

Cat. No.: B1598289
CAS No.: 27482-82-2
M. Wt: 368.4 g/mol
InChI Key: VQPZFTIBRWWHOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cbz-Met-Gly Ethyl Ester (CAS 27482-82-2) is a protected dipeptide unit specifically designed for use in peptide synthesis research . This compound serves as a crucial building block, where the N-terminal methionine is protected with a carbobenzyloxy (Cbz) group, and the C-terminal glycine is in its ethyl ester form . The Cbz protecting group is a cornerstone in peptide chemistry, as it stabilizes the amino group during the coupling reaction to elongate the peptide chain and can be selectively removed under mild conditions, such as catalytic hydrogenation, without affecting the ester group . Similarly, the ethyl ester protects the carboxylic acid functionality. This dual protection allows researchers to selectively deprotect and react specific sites on the molecule, enabling the controlled, step-wise construction of complex peptide structures. This makes this compound a valuable intermediate for scientists synthesizing custom peptide sequences for pharmaceutical research and development. This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-[[4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O5S/c1-3-23-15(20)11-18-16(21)14(9-10-25-2)19-17(22)24-12-13-7-5-4-6-8-13/h4-8,14H,3,9-12H2,1-2H3,(H,18,21)(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQPZFTIBRWWHOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C(CCSC)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60401034
Record name Z-Met-Gly ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60401034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27482-82-2
Record name Z-Met-Gly ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60401034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Strategic Methodologies for the Chemical Synthesis of N Cbz Met Gly Ethyl Ester

Solution-Phase Synthesis Protocols for N-CBZ-MET-GLY ETHYL ESTER

Solution-phase peptide synthesis remains a valuable technique for the preparation of dipeptides like this compound. This approach allows for straightforward purification of intermediates and the flexibility to optimize coupling conditions.

Optimized Amide Bond Formation Strategies between N-CBZ-Methionine and Glycine (B1666218) Ethyl Ester

The crucial step in synthesizing this compound is the formation of the amide bond between the carboxyl group of N-CBZ-Methionine and the amino group of Glycine Ethyl Ester. Several coupling strategies have been developed to facilitate this reaction efficiently.

Carbodiimides are widely used reagents for promoting amide bond formation. brieflands.com They activate the carboxylic acid of N-CBZ-Methionine, making it susceptible to nucleophilic attack by the amino group of Glycine Ethyl Ester. Commonly used carbodiimides include N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). brieflands.comuniurb.it

The general mechanism involves the reaction of the carboxylic acid with the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. luxembourg-bio.comthieme-connect.de This intermediate can then react with the amine to form the desired peptide bond. However, a significant side reaction is the intramolecular rearrangement of the O-acylisourea to a stable N-acylurea, which is a common impurity and can be difficult to remove. uniurb.itthieme-connect.de To suppress this side reaction and also to reduce the risk of racemization, additives such as N-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often employed. uniurb.ituni-kiel.de These additives react with the O-acylisourea to form an active ester, which is more stable and less prone to side reactions, while still being reactive enough to form the peptide bond. uniurb.it

Table 1: Common Carbodiimide Reagents and Additives

Reagent/AdditiveFull NameKey Features
DCC N,N'-DicyclohexylcarbodiimideInexpensive, but the urea (B33335) byproduct is poorly soluble. uniurb.it
EDC 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideThe urea byproduct is water-soluble, simplifying purification. brieflands.comuniurb.it
HOBt N-HydroxybenzotriazoleCommonly used additive to suppress side reactions and racemization. brieflands.comluxembourg-bio.com
HOAt 1-Hydroxy-7-azabenzotriazoleA more effective additive than HOBt in preventing racemization. uni-kiel.de

The active ester method is a two-step process where the N-protected amino acid is first converted into a stable, isolable active ester. This active ester is then reacted with the amino acid ester to form the peptide bond. A prominent example is the use of benzotriazolyl esters, which are formed by reacting the N-protected amino acid with HOBt and a coupling agent like DCC. These active esters are generally more reactive than simple alkyl or aryl esters due to the electron-withdrawing nature of the benzotriazole (B28993) ring system.

Pentafluorophenyl (Pfp) esters are another class of highly reactive and stable active esters that have been widely used in peptide synthesis. uniurb.it The phenols released during aminolysis can sometimes complicate purification. uniurb.it

The mixed anhydride (B1165640) method involves the activation of the N-protected amino acid by reacting it with a chloroformate, such as isobutyl chloroformate, in the presence of a tertiary amine like N-methylmorpholine (NMM). This forms a mixed anhydride which is then reacted in situ with the amino acid ester. This method is rapid and efficient, but care must be taken to control the reaction temperature to avoid disproportionation of the mixed anhydride and other side reactions.

Symmetrical anhydrides, formed from two equivalents of the N-protected amino acid, can also be used. While highly reactive, this method consumes an extra equivalent of the starting amino acid. uniurb.it

Stereochemical Considerations and Racemization Control During Peptide Coupling

A critical challenge in peptide synthesis is the preservation of the chiral integrity of the amino acids. The activation of the carboxyl group of N-CBZ-Methionine can lead to racemization at the α-carbon, resulting in the formation of the undesired D-isomer.

The primary mechanism of racemization during peptide coupling is through the formation of a 5(4H)-oxazolone intermediate. uni-kiel.demdpi.com The activated carboxyl group can cyclize, and subsequent deprotonation and reprotonation at the α-carbon can lead to a loss of stereochemical purity.

The choice of coupling reagent and additives significantly impacts the extent of racemization. cam.ac.uk

Carbodiimides: When used alone, carbodiimides can lead to significant racemization. However, the addition of HOBt or, more effectively, HOAt, can largely suppress oxazolone (B7731731) formation and thus minimize racemization. uni-kiel.de The nitrogen atom in HOAt is thought to participate in hydrogen bonding that hinders the formation of the oxazolone. mdpi.com

Active Esters: The use of pre-formed active esters, particularly those derived from HOBt or HOAt, generally leads to lower levels of racemization compared to in situ activation methods.

Uronium/Aminium Salts: Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient coupling reagents that incorporate the HOBt or HOAt moiety, respectively, within their structure. HATU is generally considered superior in suppressing racemization. mdpi.com

pH and Solvent Effects on Epimerization Pathways

The preservation of stereochemical purity is paramount in peptide synthesis. Epimerization, the change in configuration at a chiral center, is a significant risk, particularly for the N-CBZ-methionine residue during activation and coupling. The susceptibility to epimerization is highly dependent on the pH and the solvent system employed.

pH Influence: The rate of epimerization is often base-catalyzed. In the context of coupling N-CBZ-methionine to glycine ethyl ester, the presence of a base, used to deprotonate the glycine ester hydrochloride salt or to facilitate the coupling reaction, can increase the risk of racemization of the methionine residue. The mechanism typically involves the formation of an oxazolone intermediate from the activated N-CBZ-methionine. This intermediate can readily tautomerize, leading to a loss of stereochemical integrity upon ring-opening by the nucleophilic glycine derivative. Therefore, careful control of pH and minimizing exposure to strongly basic conditions are crucial.

Solvent Effects: The choice of solvent plays a critical role in modulating epimerization rates. Polar aprotic solvents, such as dimethylformamide (DMF) and N-methylpyrrolidone (NMP), are common in peptide synthesis due to their excellent solvating properties. However, they can also promote the formation and stabilization of the problematic oxazolone intermediate. In contrast, less polar solvents may reduce the rate of epimerization but can lead to solubility issues and slower reaction kinetics. The selection of an appropriate solvent system often involves a trade-off between reaction efficiency and the preservation of stereochemical purity.

Esterification Techniques for the Glycine C-Terminal Ethyl Ester

The preparation of glycine ethyl ester is a foundational step in the synthesis of this compound. Several methods exist for this esterification, with the Fischer-Speier esterification being a classic and widely used approach.

Fischer-Speier Esterification: This method involves the reaction of glycine with ethanol (B145695) in the presence of a strong acid catalyst, typically anhydrous hydrogen chloride (HCl). bris.ac.ukbris.ac.uk The reaction is an equilibrium process, and to drive it towards the product, an excess of ethanol is commonly used. orgsyn.orgchemicalbook.com The initial product isolated is often the hydrochloride salt of glycine ethyl ester, which is a stable, crystalline solid. orgsyn.orgchemicalbook.comprepchem.com The use of absolute or 96% ethanol is recommended, as the presence of water can unfavorably shift the equilibrium, leading to lower yields and a poorer grade of the product. orgsyn.org

Alternative procedures for generating the necessary acidic conditions include the use of thionyl chloride or chlorotrimethylsilane (B32843) in ethanol. chemicalbook.comstackexchange.com These reagents react with ethanol to produce anhydrous HCl in situ, which then catalyzes the esterification. stackexchange.com Following the reaction, the excess alcohol and byproducts are typically removed by distillation to yield the glycine ethyl ester hydrochloride. chemicalbook.com This salt can then be neutralized to provide the free amine for the subsequent coupling reaction.

Esterification Method Reagents Key Conditions Product Form
Fischer-SpeierGlycine, Ethanol, HCl (gas)Reflux, excess ethanol bris.ac.ukorgsyn.orgGlycine ethyl ester hydrochloride orgsyn.org
Thionyl ChlorideGlycine, Ethanol, Thionyl ChlorideControlled temperature addition, reflux chemicalbook.comGlycine ethyl ester hydrochloride chemicalbook.com
Triethyl OrthoformateGlycine, Ethanol, Triethyl OrthoformateReaction followed by distillation google.comGlycine ethyl ester hydrochloride google.com

N-CBZ Protecting Group Installation onto Methionine

The protection of the amino group of methionine is essential to prevent self-polymerization and to ensure that the desired peptide bond is formed. The benzyloxycarbonyl (CBZ or Z) group is a commonly used N-protecting group in peptide synthesis.

The installation of the CBZ group onto methionine is typically achieved through a Schotten-Baumann reaction. This involves reacting methionine with benzyl (B1604629) chloroformate in an aqueous basic solution. The base, such as sodium hydroxide (B78521) or sodium carbonate, serves to neutralize the hydrochloric acid byproduct and to deprotonate the amino group of methionine, rendering it nucleophilic. Careful control of the pH is necessary to ensure efficient acylation while minimizing side reactions. Following the reaction, the N-CBZ-methionine product is typically isolated by acidification of the reaction mixture, which causes the product to precipitate.

Solid-Phase Synthesis Adaptations for this compound Precursors

Solid-phase peptide synthesis (SPPS) offers a streamlined alternative to solution-phase methods, where the growing peptide chain is attached to an insoluble resin support. wikipedia.orgvapourtec.com This approach simplifies purification, as excess reagents and byproducts are removed by simple filtration and washing steps. bachem.com

Resin Linkage Strategies for C-Terminal Glycine

The first step in the SPPS of a precursor to this compound is the attachment of glycine to a suitable resin. The choice of resin and linkage strategy is critical as it dictates the conditions required for the final cleavage of the peptide from the support.

For the synthesis of a C-terminal ester, a resin that allows for cleavage under conditions that yield the ester is not standard. Typically, SPPS is geared towards producing C-terminal acids or amides. However, a precursor to the desired product can be synthesized on a resin, and the ester can be formed after cleavage.

Commonly used resins for synthesizing peptide acids include Wang resin and Merrifield resin. cem.combiotage.com

Wang Resin: This resin has a p-alkoxybenzyl alcohol linker, and the first amino acid, in this case, Fmoc-Gly-OH, is attached via an ester bond. cem.comaltabioscience.com The loading is often performed using a coupling agent like DIC/DMAP. biotage.com Pre-loaded Fmoc-Gly-Wang resins are also commercially available. cem.comaltabioscience.comsigmaaldrich.com

Merrifield Resin: This is a chloromethylated polystyrene resin. askfilo.comiris-biotech.de The Boc-protected glycine can be attached as its cesium salt to the resin. sigmaaldrich.com Alternatively, other methods using different bases and solvents can be employed. peptide.com

Resin Type Functional Group Typical First Amino Acid Attached Linkage Type
Wang Resinp-alkoxybenzyl alcohol cem.comFmoc-Gly-OH cem.comaltabioscience.comEster cem.com
Merrifield ResinChloromethyl askfilo.comiris-biotech.deBoc-Gly-OH sigmaaldrich.comchemimpex.comEster askfilo.com

Sequential Amino Acid Coupling on Solid Support (N-CBZ-Methionine to Resin-Bound Glycine)

Once glycine is attached to the resin, the synthesis proceeds with the sequential coupling of the next amino acid. wikipedia.org This involves a cycle of deprotection and coupling steps. vapourtec.com

Deprotection: The N-terminal protecting group of the resin-bound glycine (e.g., Fmoc or Boc) is removed. For Fmoc, a solution of piperidine (B6355638) in DMF is used. For Boc, an acid such as trifluoroacetic acid (TFA) is employed. askfilo.com

Coupling: The N-CBZ-methionine is then coupled to the newly exposed amino group of the resin-bound glycine. rsc.org This step requires the activation of the carboxylic acid of N-CBZ-methionine. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyanoglyoxylate-2-oxime (Oxyma) to improve efficiency and reduce side reactions.

The completion of each coupling and deprotection step is monitored to ensure high yields before proceeding to the next cycle.

Cleavage and Purification Strategies from Solid Supports

The final step in SPPS is the cleavage of the synthesized peptide from the resin support and the removal of any side-chain protecting groups. bachem.com The conditions for cleavage are determined by the type of resin and linker used.

Cleavage from Wang Resin: Peptides are typically cleaved from Wang resin using a strong acid, most commonly trifluoroacetic acid (TFA). peptide.com A cleavage cocktail containing scavengers such as water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT) is used to quench reactive cationic species generated during the process and prevent side reactions, especially with sensitive amino acids like methionine. thermofisher.com

Cleavage from Merrifield Resin: Cleavage from Merrifield resin also requires strong acidic conditions, such as hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). iris-biotech.depeptide.comsigmaaldrich.com Microwave-assisted TFA cleavage has also been reported as a faster alternative. nih.gov

After cleavage, the crude peptide is precipitated from the cleavage mixture, typically by the addition of cold diethyl ether. peptide.compeptide.com The precipitated peptide is then collected by filtration or centrifugation.

Novel and Green Chemistry Approaches in the Synthesis of this compound Analogues

Enzyme-Catalyzed Synthesis Pathways (e.g., Protease-Mediated Amide Formation)

The use of enzymes as catalysts in peptide synthesis offers several advantages over traditional chemical methods, including mild reaction conditions, high stereospecificity which minimizes racemization, and the potential for reduced reliance on protecting groups. biotage.com Proteases, which naturally cleave peptide bonds, can be employed in reverse to form them under specific, kinetically or thermodynamically controlled conditions. uni-bonn.de

Protease-Mediated Synthesis:

Proteases such as thermolysin, papain, and α-chymotrypsin have been successfully utilized for the synthesis of N-benzyloxycarbonyl (Cbz or Z) protected dipeptides, which are structural analogues of this compound. tandfonline.comamericanpeptidesociety.org For instance, thermolysin has been effectively used to catalyze the condensation of Cbz-L-aspartic acid and L-phenylalanine methyl ester, a precursor to the artificial sweetener aspartame. nih.govoup.com This enzymatic approach is highly enantioselective. nih.gov Similarly, the synthesis of a precursor dipeptide, Z-Asp-Val-NH2, has been achieved using alcalase in an acetonitrile (B52724)/buffer system. biotage.com

Papain is another widely used cysteine protease for the synthesis of N-protected dipeptides. acs.orgacs.org It has been demonstrated to catalyze the formation of various dipeptides from N-benzyloxycarbonyl-L-alanine methyl ester and different amino acid amides or free amino acids. acs.org The reaction conditions, such as pH and temperature, can be optimized to achieve high yields. For example, the synthesis of N-benzyloxycarbonyl-L-alanyl-L-arginine using papain was found to be optimal at a pH of 9.5 and a temperature range of 25-40°C. acs.org

Influence of Reaction Media:

The choice of solvent is critical in enzyme-catalyzed peptide synthesis. While aqueous solutions are the natural environment for enzymes, they can favor hydrolysis of the ester substrate and the newly formed peptide bond. To shift the equilibrium towards synthesis, organic solvents with low water content are often employed. chimia.chnih.gov In a study using chymotrypsin, acetonitrile was found to be a suitable water-miscible solvent, yielding 91% of the dipeptide with 4% water content. chimia.ch Among water-immiscible solvents, ethyl acetate (B1210297) provided a high yield of 93%. chimia.ch The use of organic solvents can, however, lead to enzyme denaturation if not carefully selected. biotage.com

EnzymeSubstratesProduct AnalogueSolvent SystemYieldReference
ThermolysinZ-L-Aspartic acid, L-Phenylalanine methyl esterZ-L-Asp-L-Phe-OMeAqueous/Organic BiphasicHigh nih.govnih.gov
AlcalaseZ-Aspartic acid, Valine amideZ-Asp-Val-NH2Acetonitrile/BufferHigh biotage.com
PapainZ-L-Alanine methyl ester, L-ArginineZ-L-Ala-L-ArgAqueous80% acs.org
α-ChymotrypsinZ-Phenylalanine methyl ester, LeucinamideZ-Phe-Leu-NH2Acetonitrile (4% water)91% chimia.ch
α-ChymotrypsinZ-Phenylalanine methyl ester, LeucinamideZ-Phe-Leu-NH2Ethyl acetate93% chimia.ch

Emerging Flow Chemistry Methodologies for Efficient Production

Flow chemistry, or continuous flow synthesis, is a rapidly advancing technology that offers significant advantages for peptide synthesis, including for analogues of this compound. americanpeptidesociety.orgchimia.ch In a flow system, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. americanpeptidesociety.orgoxfordglobal.com This enhanced control can lead to higher yields, improved purity, and better scalability compared to traditional batch processes. americanpeptidesociety.org

Flow chemistry can be applied to both solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). chimia.chpeptidream.com Automated flow-based SPPS has been shown to dramatically reduce the time required for each amino acid incorporation cycle. nih.govpentelutelabmit.com For instance, a flow platform has been developed that can incorporate an amino acid residue in as little as 1.8 minutes under automatic control, a significant improvement over the 60 to 100 minutes required for standard batch methods. nih.govpentelutelabmit.com

In the context of producing a dipeptide like this compound, a liquid-phase continuous-flow synthesizer could be particularly advantageous. peptidream.comrsc.org Such systems can integrate synthesis, workup, and concentration steps, leading to a more streamlined and efficient manufacturing process. rsc.org A study on the continuous flow synthesis of the dipeptide Fmoc-L-Phe-L-Phe-OMe via an acid chloride intermediate demonstrated that the coupling reaction could be completed in approximately one minute. oup.comresearchgate.net This rapid synthesis minimizes the formation of byproducts and allows for a robust and scalable process. oup.comresearchgate.net

Key Advantages of Flow Chemistry in Peptide Synthesis:

FeatureAdvantageReference
Precise Control Improved control over temperature, pressure, and residence time, leading to higher reproducibility. americanpeptidesociety.orgoxfordglobal.com
Rapid Reactions Significantly reduced reaction times for amino acid coupling and deprotection steps. nih.govpentelutelabmit.com
Enhanced Safety The small reactor volume minimizes the risks associated with handling hazardous reagents and managing exothermic reactions. oup.com
Scalability Easier to scale up production by running the system for longer periods or by using parallel reactors. americanpeptidesociety.org
Automation Fully automated systems can operate continuously with minimal manual intervention. peptidream.comrsc.org

Sustainable Reagent and Solvent Selection

A major focus of green chemistry is the replacement of hazardous reagents and solvents with more environmentally benign alternatives. oxfordglobal.com In peptide synthesis, a significant amount of waste is generated from solvents used in coupling, deprotection, and washing steps. advancedchemtech.comacs.org

Green Solvents:

Traditionally, solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM) are widely used in peptide synthesis. However, due to their toxicity and environmental concerns, there is a strong drive to find greener replacements. acs.orgacs.org Research has identified several promising green solvents and solvent mixtures. tandfonline.comacs.org For example, 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) have been shown to be effective and less toxic alternatives to DMF. biotage.com Binary mixtures of solvents, such as Cyrene with dimethyl carbonate or diethyl carbonate, have also been successfully used in SPPS. acs.org N-butylpyrrolidone (NBP) has emerged as a non-toxic, biodegradable alternative that performs on par with DMF in peptide synthesis. rgdiscovery.com

Ionic liquids (ILs) are another class of alternative solvents that have gained attention in peptide chemistry. uni-bonn.denih.govnih.gov Their negligible vapor pressure, thermal stability, and tunable solubility make them attractive "green" solvent options. uni-bonn.de Ionic liquids have been used as soluble supports in liquid-phase peptide synthesis, facilitating easy separation of the product without the need for chromatography. acs.orgacs.org

Sustainable Reagents:

The development of greener coupling reagents is also a key aspect of sustainable peptide synthesis. rsc.org Traditional coupling reagents can have poor atom economy and some, like those containing benzotriazole, may have explosive properties. acs.org Propylphosphonic anhydride (T3P®) is an example of a greener coupling reagent that can be used in a continuous solution-phase protocol, with ethyl acetate as a more sustainable solvent, for the synthesis of peptides with the N-benzyloxycarbonyl (Z) protecting group. rsc.org Furthermore, efforts are being made to develop TFA-free cleavage protocols to avoid the generation of hazardous waste associated with trifluoroacetic acid. polypeptide.com

Examples of Greener Solvents for Peptide Synthesis:

Solvent/Solvent SystemRationale for UseReference
2-Methyltetrahydrofuran (2-MeTHF)Less toxic alternative to DMF, effective in SPPS. biotage.comacs.org
N-Butylpyrrolidone (NBP)Non-toxic, biodegradable, and performs comparably to DMF. rgdiscovery.com
Cyrene/Carbonate MixturesGreen solvent mixtures for DMF-free SPPS. acs.org
Anisole/NOP MixtureEffective green solvent mixture for SPPS, compatible with green coupling agents. tandfonline.com
Ionic Liquids (ILs)Negligible vapor pressure, recyclable, and can act as soluble supports. nih.govacs.orgacs.org
Ethyl Acetate (EtOAc)Greener solvent for solution-phase synthesis, particularly with Z-protected amino acids. rsc.org

Chemical Reactivity and Transformation Mechanisms of N Cbz Met Gly Ethyl Ester

Selective Deprotection Strategies for N-CBZ-MET-GLY ETHYL ESTER

The synthetic utility of this compound is largely dependent on the ability to selectively remove the N-terminal benzyloxycarbonyl (CBZ) and C-terminal ethyl ester protecting groups. These groups are orthogonal, meaning one can be removed under conditions that leave the other intact, allowing for controlled, directional peptide synthesis. uniurb.itnih.gov

Catalytic Hydrogenation for CBZ Cleavage

The benzyloxycarbonyl (CBZ) group is a well-established protecting group for amines, prized for its stability under a range of conditions and its clean removal by catalytic hydrogenation. thalesnano.comorganic-chemistry.org This process, known as hydrogenolysis, involves the cleavage of the carbon-oxygen bond in the benzyl (B1604629) portion of the carbamate (B1207046). total-synthesis.com

The reaction is typically carried out under an atmosphere of hydrogen gas in the presence of a metal catalyst, most commonly palladium on a carbon support (Pd/C). thalesnano.comtaylorfrancis.comresearchgate.net The mechanism proceeds through the catalytic hydrogenolysis of the benzyloxy group, which forms toluene (B28343) and a transient carbamic acid intermediate. taylorfrancis.com This intermediate is unstable and spontaneously decarboxylates to yield the free amine of the dipeptide and carbon dioxide gas. taylorfrancis.com

Alternative hydrogen sources can be utilized in a process called catalytic transfer hydrogenation (CTH). acsgcipr.orgrsc.org Common hydrogen donors include cyclohexene, 1,4-cyclohexadiene, and ammonium (B1175870) formate. acsgcipr.orgrsc.org While generally efficient, the sulfur-containing methionine residue in this compound can pose a challenge, as sulfur compounds are known to be potential poisons for palladium catalysts, potentially reducing their activity over time. acsgcipr.orggoogle.com

Table 1: Common Conditions for Catalytic Hydrogenation of CBZ Group

CatalystHydrogen SourceSolventTemperatureTypical Reaction Time
10% Pd/CH₂ (gas)Methanol (B129727), Ethanol (B145695), Ethyl Acetate (B1210297)Room Temperature - 60°C1 - 40 hours
5% Pd/CH₂ (gas)Alcoholic SolventsRoom TemperatureShorter than 10% Pd/C
Palladium BlackCyclohexeneEthanolReflux< 1 hour
10% Pd/CAmmonium FormateMethanolRoom Temperature1 - 3 hours

Acid-Labile Removal of Ethyl Ester

While highly acid-labile protecting groups like tert-butyl esters are common in peptide synthesis, the ethyl ester of this compound is more resistant to acidic conditions. uniurb.ituaeh.edu.mx Its removal is typically achieved not through acid-lability but through base-catalyzed hydrolysis, a reaction known as saponification. masterorganicchemistry.comyoutube.com

Saponification involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH), often in a co-solvent like tetrahydrofuran (B95107) (THF) or methanol to ensure solubility. masterorganicchemistry.comresearchgate.net The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester to form a tetrahedral intermediate. youtube.com This intermediate then collapses, expelling the ethoxide leaving group to form the carboxylic acid. masterorganicchemistry.com In the basic medium, the carboxylic acid is immediately deprotonated to form the corresponding carboxylate salt, driving the reaction to completion. masterorganicchemistry.comyoutube.com An acidic workup is required in a subsequent step to neutralize the carboxylate and obtain the free carboxylic acid, N-CBZ-MET-GLY-OH. masterorganicchemistry.com

It is crucial to note that saponification conditions, particularly elevated temperatures or prolonged reaction times, can increase the risk of racemization at the chiral centers of the amino acids. cdnsciencepub.com

Table 2: Conditions for Ethyl Ester Hydrolysis (Saponification)

ReagentSolvent SystemTemperatureKey Feature
Lithium Hydroxide (LiOH)THF/Water, Dioxane/WaterRoom TemperatureCommonly used, mild conditions. researchgate.net
Sodium Hydroxide (NaOH)Methanol/Water, Ethanol/WaterRoom Temperature - 40°CTraditional reagent for saponification. cdnsciencepub.comresearchgate.net
Potassium Hydroxide (KOH)Ethanol/WaterRefluxMore vigorous conditions.

Reactivity in Subsequent Amide Bond Formations

Following the selective deprotection of either the N-terminus or C-terminus, this compound or its derivatives serve as key building blocks for extending the peptide chain.

Role as an Acyl Donor in Tripeptide Elongation

After the saponification of the ethyl ester, the resulting N-CBZ-Met-Gly-OH can act as an acyl donor to lengthen the peptide chain from its C-terminus. chemrxiv.org This process, a cornerstone of solution-phase peptide synthesis, requires the activation of the newly formed carboxyl group to make it susceptible to nucleophilic attack by the amino group of another amino acid ester. nih.gov

This activation is achieved using coupling reagents. A wide array of such reagents exists, including carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). researchgate.netresearchgate.net These reagents convert the carboxylic acid into a more reactive species (e.g., an O-acylisourea or an active ester), which is then readily coupled with the incoming amino component to form a new amide bond, resulting in a protected tripeptide. researchgate.net

Compatibility with Orthogonal Protecting Group Strategies

The concept of orthogonal protection is fundamental to the multi-step synthesis of complex peptides, ensuring that specific protecting groups can be removed without affecting others. nih.govacs.orgrsc.org The protecting group combination in this compound—a hydrogenolysis-labile CBZ group and a hydrolysis-labile ethyl ester—is a classic example of an orthogonal pair. uniurb.it

This orthogonality allows for two distinct strategies for peptide elongation:

C-terminal Elongation: The ethyl ester can be selectively hydrolyzed under basic conditions without affecting the N-terminal CBZ group. The resulting carboxylic acid can then be coupled with another amino acid ester to extend the chain. chemrxiv.org

N-terminal Elongation: The CBZ group can be selectively removed via catalytic hydrogenation, leaving the C-terminal ethyl ester intact. The exposed free amine can then act as a nucleophile, attacking an activated carboxyl group of another N-protected amino acid to form a longer peptide ester.

Furthermore, the CBZ group is orthogonal to other widely used N-protecting groups like the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, enhancing its versatility in complex synthetic schemes. total-synthesis.comacs.org

Side-Chain Reactivity of the Methionine Moiety in this compound

The thioether side-chain of the methionine residue is a site of significant chemical reactivity, which must be carefully managed during peptide synthesis. biotage.com The primary side reaction is oxidation, but S-alkylation can also occur under certain conditions. nih.govacs.org

The sulfur atom in methionine is highly susceptible to oxidation, which can happen in the presence of atmospheric oxygen or various chemical oxidants, particularly during acidic cleavage steps in solid-phase synthesis. nih.goviris-biotech.deresearchgate.net This oxidation typically converts the thioether to a methionine sulfoxide (B87167) (Met(O)), which is a mixture of two diastereomers. iris-biotech.de Further oxidation can lead to the formation of methionine sulfone (Met(O₂)). iris-biotech.de This modification alters the polarity and structure of the peptide and is often undesirable. biotage.com To mitigate this, scavengers such as dimethyl sulfide (B99878) (DMS) or dithiothreitol (B142953) (DTT) are frequently added to reaction mixtures, especially during deprotection steps. peptide.compeptide.com

Another potential side reaction is the S-alkylation of the thioether. This can occur in the presence of strong electrophiles, such as the carbocations generated during the acid-catalyzed removal of tert-butyl-based protecting groups. acs.orgpeptide.com This results in the formation of a sulfonium (B1226848) salt, which is another unwanted modification. nih.gov Careful selection of orthogonal protecting groups and the use of appropriate scavengers are essential to minimize these side-chain reactions.

Oxidation Pathways of the Thioether Linkage

The thioether group in the methionine side chain of this compound is readily oxidized to form either methionine sulfoxide or methionine sulfone. This transformation significantly increases the polarity of the residue and can alter the chemical properties of the molecule. escholarship.org The oxidation can be achieved using various oxidizing agents, and the final product often depends on the strength of the reagent and the reaction conditions. escholarship.org

Common reactive oxygen species (ROS) and other oxidants can facilitate this process. For instance, hydrogen peroxide (H₂O₂) is a mild oxidant that typically converts the thioether to methionine sulfoxide. mdpi.com Stronger oxidizing agents, such as peroxy acids, can further oxidize the sulfoxide to the corresponding sulfone. This susceptibility to oxidation makes methionine residues, and by extension this compound, endogenous antioxidants in biological contexts. escholarship.org

The oxidation process is sequential. The first oxidation state is the sulfoxide, which introduces a new chiral center at the sulfur atom, resulting in two diastereomers: (S)- and (R)-methionine sulfoxide. Further oxidation leads to the achiral sulfone.

Oxidizing AgentPrimary ProductReaction Conditions
Hydrogen Peroxide (H₂O₂)N-CBZ-[Met(O)]-GLY ETHYL ESTER (Sulfoxide)Aqueous solution, room temp.
Peracetic Acid (CH₃CO₃H)N-CBZ-[Met(O₂)]-GLY ETHYL ESTER (Sulfone)Stoichiometric excess, organic solvent
Sodium Periodate (NaIO₄)N-CBZ-[Met(O)]-GLY ETHYL ESTER (Sulfoxide)Aqueous buffer, controlled temp.

Alkylation Reactions and Sulfonium Salt Formation

The sulfur atom of the methionine residue in this compound is nucleophilic and can react with electrophilic alkylating agents, such as alkyl halides, to form stable trialkylsulfonium salts. nih.gov This S-alkylation reaction converts the neutral methionine side chain into a positively charged moiety. researchgate.net

This transformation is a common method for site-specific modification of peptides and proteins. rsc.orgrsc.org The reaction proceeds via an SN2 mechanism, where the sulfur atom attacks the electrophilic carbon of the alkylating agent, displacing a leaving group. The resulting sulfonium salt is stable under many physiological conditions. The nature of the alkyl group can be varied to introduce different functionalities into the peptide structure. For example, using an alkyl halide with a fluorescent tag or a biotin (B1667282) label allows for the specific tagging of the molecule.

Alkylating AgentProduct StructureProduct Name
Methyl Iodide (CH₃I)N-CBZ-[Met(S⁺-CH₃)]-GLY ETHYL ESTER I⁻S-Methyl-methioninium Iodide derivative
Iodoacetamide (ICH₂CONH₂)N-CBZ-[Met(S⁺-CH₂CONH₂)]-GLY ETHYL ESTER I⁻S-Carboxamidomethyl-methioninium Iodide derivative
Benzyl Bromide (BnBr)N-CBZ-[Met(S⁺-CH₂Ph)]-GLY ETHYL ESTER Br⁻S-Benzyl-methioninium Bromide derivative

Investigations into Stereochemical Stability and Racemization Pathways of this compound

A critical aspect of peptide chemistry is the maintenance of stereochemical integrity at the α-carbon of each amino acid residue. For this compound, the L-configuration of the methionine residue is susceptible to racemization (the formation of an equal mixture of L- and D-isomers) under certain reaction conditions, particularly during peptide bond formation or under basic conditions. mdpi.com Two primary mechanisms are responsible for this loss of stereochemical purity: oxazolone (B7731731) formation and direct α-proton abstraction. mdpi.com

Oxazolone Formation Mechanisms

The most prevalent pathway for racemization in N-protected amino acids and peptides during carboxyl group activation is through the formation of a 5(4H)-oxazolone intermediate. mdpi.comresearchgate.net In this compound, the N-acyl group (the Cbz-Met moiety) can cyclize upon activation of the C-terminal glycine's carboxyl group, though racemization primarily concerns the activated methionine residue during its own coupling.

Considering the activation of the methionine carboxyl group before its coupling to glycine (B1666218) ethyl ester, the mechanism is highly relevant. The process is initiated by the activation of the carboxyl group of N-Cbz-methionine. The oxygen atom of the Cbz-carbonyl group then acts as an intramolecular nucleophile, attacking the activated carboxyl carbon to form a five-membered oxazolone ring. nih.gov

The hydrogen atom at the α-carbon (Cα) of the methionine residue in the oxazolone is significantly more acidic than in the parent amino acid derivative. This increased acidity is due to its position between two carbonyl groups and its inclusion in a planar, conjugated ring system. In the presence of a base, this proton is readily abstracted, forming a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face of the planar intermediate, leading to a mixture of L- and D-isomers, thus causing racemization. mdpi.com

FactorInfluence on Racemization via Oxazolone FormationRationale
Coupling Reagent Strong activating agents (e.g., carbodiimides without additives) increase racemization.Highly reactive intermediates are more prone to intramolecular cyclization to form the oxazolone. mdpi.com
Base Presence of a weak or strong base accelerates racemization.The base facilitates the abstraction of the α-proton from the oxazolone intermediate.
Protecting Group Urethane-type protecting groups (like Cbz) are less prone to racemization than acyl-type groups (like Benzoyl).The lone pair on the urethane (B1682113) nitrogen participates in resonance, reducing the nucleophilicity of the carbonyl oxygen required for ring formation.
Solvent Polar, aprotic solvents (e.g., DMF, CH₂Cl₂) can stabilize the charged intermediates, potentially increasing racemization rates.Solvent polarity can influence the stability of both the oxazolone and its enolate form.

Direct α-Proton Abstraction

A second, generally less common mechanism for racemization is the direct abstraction of the α-proton from the methionine residue by a strong base, without the formation of an oxazolone intermediate. mdpi.com This pathway leads to the formation of a carbanion at the α-carbon.

This mechanism is less favored because the pKa of the α-proton in a standard N-acyl amino acid ester is relatively high. Therefore, a significantly strong base is required to deprotonate the α-carbon directly. The resulting carbanion would then be protonated to yield a racemic mixture. This pathway is more of a concern under harsh basic conditions that are not typically employed in modern peptide synthesis, but it remains a theoretical possibility for the loss of stereochemical integrity. The stability of the resulting carbanion intermediate is a key factor in determining the rate of racemization through this pathway.

Advanced Analytical Methodologies for the Characterization of N Cbz Met Gly Ethyl Ester

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for the detailed structural analysis of N-CBZ-MET-GLY ETHYL ESTER, offering insights into its molecular framework, functional groups, and stereochemical configuration.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

In a typical ¹H NMR spectrum of this dipeptide, distinct signals corresponding to the protons of the methionine and glycine (B1666218) residues, the N-terminal carbobenzoxy (Cbz) protecting group, and the C-terminal ethyl ester group would be expected. For instance, the ethyl group would present as a characteristic quartet and triplet. The protons of the aromatic ring of the Cbz group would appear in the downfield region. The α-protons of the methionine and glycine residues would also have unique chemical shifts, and their coupling patterns can provide information about the dihedral angles and thus the local conformation of the peptide backbone.

¹³C NMR spectroscopy complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The carbonyl carbons of the peptide bond, the ester, and the urethane (B1682113) of the Cbz group would resonate at characteristic downfield chemical shifts. The various aliphatic and aromatic carbons would also have distinct signals, allowing for a complete carbon skeleton assignment. The determination of diastereoselectivity in similar dipeptide formations has been successfully monitored using NMR spectroscopy, highlighting its power in stereochemical analysis. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is illustrative and based on typical chemical shifts for similar peptide structures. Actual values may vary.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity
Ethyl Ester CH₃ ~1.2 Triplet
Methionine β-CH₂ ~2.0-2.2 Multiplet
Methionine γ-CH₂ ~2.5 Multiplet
Methionine S-CH₃ ~2.1 Singlet
Glycine α-CH₂ ~3.9-4.1 Doublet
Ethyl Ester CH₂ ~4.1 Quartet
Methionine α-CH ~4.3-4.5 Multiplet
Cbz CH₂ ~5.1 Singlet
Cbz Aromatic CH ~7.3 Multiplet
Amide NH (Gly) ~7.0-8.0 Triplet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is illustrative and based on typical chemical shifts for similar peptide structures. Actual values may vary.

Carbon Assignment Predicted Chemical Shift (ppm)
Ethyl Ester CH₃ ~14
Methionine S-CH₃ ~15
Methionine β-C ~30
Methionine γ-C ~31
Glycine α-C ~42
Methionine α-C ~53
Cbz CH₂ ~67
Ethyl Ester CH₂ ~61
Cbz Aromatic C ~127-136
Cbz C=O ~156
Glycine C=O ~170

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of this compound and for obtaining structural information through fragmentation analysis. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of intact molecular ions with minimal fragmentation. The high-resolution mass spectrum would provide the accurate mass of the protonated molecule [M+H]⁺, which can be compared with the calculated theoretical mass to confirm the elemental composition.

Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the parent ion, providing valuable sequence information. In the case of protected dipeptides, characteristic fragmentation patterns are observed. nih.gov The peptide bond is typically the most labile, leading to the formation of b- and y-ions. The identification of these fragment ions allows for the confirmation of the amino acid sequence. For instance, the fragmentation of this compound would be expected to yield ions corresponding to the N-terminal Cbz-Met fragment (b₁-ion) and the C-terminal Gly-OEt fragment (y₁-ion).

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in this compound. The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amide and urethane groups, the C=O stretching of the ester, amide, and urethane groups, and the aromatic C-H and C=C stretching of the Cbz group.

Specifically, the amide I band (primarily C=O stretch) and amide II band (N-H bend and C-N stretch) are sensitive to the secondary structure of the peptide backbone. The positions of these bands can provide clues about the conformational state of the dipeptide in the solid state or in solution. The IR spectrum of methionine would show characteristic peaks for the amino and carboxyl groups, which would be modified upon peptide bond formation and protection. researchgate.net

Table 3: Characteristic IR Absorption Frequencies for this compound This table is illustrative and based on typical IR frequencies for peptides and protected amino acids.

Functional Group Vibrational Mode Expected Frequency (cm⁻¹)
N-H (Amide & Urethane) Stretching 3200-3400
C-H (Aromatic) Stretching 3000-3100
C-H (Aliphatic) Stretching 2850-3000
C=O (Ester) Stretching ~1740
C=O (Urethane) Stretching ~1690
C=O (Amide I) Stretching ~1650
N-H (Amide II) Bending ~1550

Chromatographic Separation and Purity Analysis

Chromatographic techniques are essential for the purification of this compound and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of the purity of synthetic peptides. nih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptide separation. In RP-HPLC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724), often with an ion-pairing agent such as trifluoroacetic acid (TFA).

The development of an HPLC method for this compound would involve optimizing parameters such as the column chemistry, the gradient of the organic solvent, the flow rate, and the detection wavelength (typically 214 or 280 nm for the peptide bond and the aromatic Cbz group, respectively). A successful method would provide a sharp, symmetrical peak for the target compound, well-separated from any impurities or starting materials.

Furthermore, due to the chiral nature of the methionine residue, it is crucial to assess the enantiomeric purity of the final product. Chiral HPLC, using a chiral stationary phase (CSP), can be employed to separate the L-L dipeptide from any potential L-D, D-L, or D-D diastereomers that may have formed during the synthesis. The separation of dipeptide enantiomers and diastereomers has been successfully demonstrated using various chiral columns. chiraltech.com

Table 4: Illustrative HPLC Method Parameters for Purity Analysis of this compound

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 20-80% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 214 nm and 254 nm

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile Impurities or Derivatized Products

Gas Chromatography (GC) is a powerful technique for the separation and analysis of compounds that can be vaporized without decomposition. Due to the low volatility of this compound, direct analysis by GC is not standard practice. However, GC is critically important for quantifying volatile impurities that may be present as residual solvents from the synthesis and purification processes. The presence of these solvents is strictly regulated in chemical and pharmaceutical production.

The methodology involves dissolving a sample of the dipeptide in a suitable high-purity solvent (e.g., dimethyl sulfoxide) and analyzing the headspace—the gas phase above the sample—where volatile impurities will have partitioned. This headspace gas is injected into the GC, where components are separated based on their boiling points and interactions with the stationary phase of the GC column. A flame ionization detector (FID) is commonly used for its high sensitivity to organic solvents.

Detailed research findings focus on identifying and quantifying common solvents used in peptide synthesis, such as dichloromethane (B109758), ethyl acetate (B1210297), and methanol (B129727). The retention time of each solvent is unique under specific GC conditions, allowing for unambiguous identification, while the peak area allows for precise quantification against a calibrated standard.

Table 1: Common Residual Solvents in Peptide Synthesis and Typical GC-FID Conditions

Solvent Boiling Point (°C) Typical GC Column Retention Time Example (min)
Dichloromethane 39.6 DB-624 3.5
Ethyl Acetate 77.1 DB-624 5.8
Methanol 64.7 DB-624 2.9
N,N-Dimethylformamide 153 DB-WAX 12.1

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique used to monitor the progress of chemical reactions, such as the peptide coupling reaction that forms this compound from its precursors, N-CBZ-Methionine and Glycine ethyl ester.

In this application, small aliquots of the reaction mixture are spotted onto a TLC plate (typically silica (B1680970) gel) at various time points. The plate is then developed in a sealed chamber containing a suitable mobile phase (solvent system). The components of the reaction mixture travel up the plate at different rates depending on their polarity and affinity for the stationary and mobile phases. The progress of the reaction is visualized by observing the disappearance of the starting material spots and the appearance of the product spot. The relative travel distance of each spot is quantified by its Retention Factor (R_f), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

Visualization is typically achieved under UV light (due to the UV-active CBZ protecting group) or by staining with reagents like ninhydrin, which reacts with any primary amines (like the Glycine ethyl ester starting material) to produce a colored spot. A successful reaction is indicated by the consumption of the starting materials and the formation of a new spot corresponding to the product with a distinct R_f value.

Table 2: Example TLC System for Monitoring this compound Synthesis

Compound Expected R_f Visualization Method Notes
N-CBZ-Methionine (Start) ~0.3 UV Light Polar starting material with a lower R_f.
Glycine ethyl ester (Start) ~0.1 Ninhydrin Stain Very polar, may streak without appropriate solvent.
This compound (Product) ~0.6 UV Light Less polar than starting materials, higher R_f.

Note: R_f values are illustrative and highly dependent on the exact solvent system, typically a mixture like chloroform/methanol or ethyl acetate/hexane.

X-Ray Crystallography for Solid-State Structure and Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry.

While a specific crystal structure for the protected this compound is not available in the surveyed literature, extensive crystallographic studies have been performed on its core, unprotected dipeptide, L-Methionyl-L-Glycine (Met-Gly). Analysis of Met-Gly provides critical insight into the conformational preferences of the methionine and glycine residues. In the solid state, the Met-Gly molecule exists as a zwitterion, with a protonated amino group and a deprotonated carboxylate group. The crystal structure reveals that the molecule's backbone is significantly kinked and forms an extensive three-dimensional hydrogen-bonding network. The absolute configuration of the chiral center was confirmed through the analysis of the Flack parameter. Such detailed structural information is invaluable for understanding molecular interactions and for computational modeling studies.

Table 3: Crystallographic Data for L-Methionyl-L-Glycine

Parameter Value
Chemical Formula C₇H₁₄N₂O₃S
Crystal System Monoclinic
Space Group P2₁
a, b, c (Å) 5.6606 (2), 8.6579 (3), 9.6953 (3)
α, β, γ (°) 90, 99.199 (1), 90
Volume (ų) 468.45 (3)
Z (molecules/unit cell) 2

Computational and Theoretical Investigations of N Cbz Met Gly Ethyl Ester

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can provide insights into electron distribution, molecular orbital energies, and reactivity, which are crucial for predicting chemical behavior.

Density Functional Theory (DFT) Applications to Molecular Orbitals and Charge Distribution

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For N-CBZ-MET-GLY ETHYL ESTER, DFT calculations would be instrumental in determining the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Furthermore, DFT can be used to map the electron density and generate an electrostatic potential map. This would reveal the distribution of charge across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. Such information is vital for predicting how the molecule might interact with other reagents.

Hypothetical Data Table for DFT Calculations on this compound:

ParameterHypothetical ValueSignificance
HOMO Energy-6.5 eVIndicates the energy of the outermost electrons and susceptibility to electrophilic attack.
LUMO Energy-1.2 eVIndicates the energy of the lowest energy unoccupied orbital and susceptibility to nucleophilic attack.
HOMO-LUMO Gap5.3 eVReflects the chemical reactivity and kinetic stability of the molecule.
Dipole Moment3.5 DQuantifies the overall polarity of the molecule, influencing its solubility and intermolecular interactions.

Ab Initio Calculations of Energetic Profiles and Transition States

Ab initio quantum chemistry methods are based on first principles without the use of experimental data. These calculations can be employed to map out the energetic landscape of a chemical reaction involving this compound. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed.

Identifying the structure and energy of transition states is particularly important as it allows for the determination of the activation energy, which governs the reaction rate. For instance, in a potential hydrolysis reaction of the ester group in this compound, ab initio calculations could elucidate the mechanism and the energy barriers involved.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations would be invaluable for exploring its conformational space. This would involve identifying the most stable (lowest energy) conformations and the energy barriers between them.

MD simulations can also provide a detailed picture of how this compound interacts with solvent molecules. By simulating the compound in a box of explicit solvent molecules (e.g., water or an organic solvent), one can analyze the formation of hydrogen bonds and other non-covalent interactions. This is crucial for understanding its solubility and behavior in different environments.

In Silico Prediction of Reaction Pathways and Product Selectivity Involving this compound

Computational tools can be used to predict the most likely reaction pathways for this compound under various conditions. By combining quantum chemical calculations of reaction energies and activation barriers with knowledge of known chemical transformations, it is possible to forecast the major and minor products of a reaction.

For example, in a reaction with multiple potential reactive sites, such as the amide and ester functionalities in this compound, computational models could predict which site is more likely to react under specific catalytic or thermal conditions, thus guiding synthetic efforts.

Structure-Activity Relationship (SAR) Studies on this compound Analogues (Theoretical Perspective)

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. From a theoretical perspective, this can be approached by creating a library of virtual analogues of this compound with systematic modifications to its structure.

For each analogue, computational methods can be used to calculate various molecular descriptors, such as electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). These descriptors can then be correlated with experimentally determined biological activity (if available) using statistical methods like Quantitative Structure-Activity Relationship (QSAR) modeling. Such models can then be used to predict the activity of new, untested analogues, thereby accelerating the drug discovery process.

Hypothetical Data Table for a Theoretical SAR Study on this compound Analogues:

Analogue ModificationCalculated LogPPredicted Activity (Arbitrary Units)Key Descriptor Change
Parent Molecule2.81.0-
Removal of Benzyl (B1604629) Group1.50.7Decreased hydrophobicity
Replacement of Ethyl with Methyl2.50.9Decreased steric bulk
Addition of a para-Chloro to Benzyl3.51.2Increased hydrophobicity and electronic effect

Applications of N Cbz Met Gly Ethyl Ester in Advanced Synthetic Chemistry

Role as a Key Intermediate in the Total Synthesis of Complex Oligopeptides and Polypeptides.nih.gov

The synthesis of peptides with a defined sequence is a cornerstone of chemical biology and medicinal chemistry. N-CBZ-MET-GLY ETHYL ESTER plays a crucial role as a dipeptide intermediate in the step-wise elongation of peptide chains. The N-terminal benzyloxycarbonyl (Cbz) group provides robust protection of the amine functionality, preventing unwanted side reactions during coupling steps. chemrxiv.org This allows for the selective formation of a peptide bond between the C-terminal glycine (B1666218) ethyl ester of this dipeptide and the N-terminus of another amino acid or peptide fragment.

The general strategy involves the activation of the carboxylic acid of an incoming N-protected amino acid, followed by its coupling to the deprotected N-terminus of the methionine residue in a growing peptide chain. Conversely, the ethyl ester at the C-terminus of the this compound can be hydrolyzed to the corresponding carboxylic acid. This free carboxylic acid can then be activated and coupled to the N-terminus of another amino acid or peptide, facilitating chain extension in the C-terminal direction.

The presence of the methionine residue is also significant. While methionine can be susceptible to oxidation, its inclusion in synthetic peptides is often crucial for biological activity. The use of a pre-formed, protected dipeptide like this compound can streamline the synthesis process and potentially minimize side reactions associated with the individual amino acid.

Table 1: Key Protecting Groups in Peptide Synthesis

Protecting Group Abbreviation Cleavage Conditions
Benzyloxycarbonyl Cbz Catalytic Hydrogenation, HBr/Acetic Acid
tert-Butoxycarbonyl Boc Strong Acids (e.g., TFA)

Utilization in the Preparation of Peptide Mimetics and Prodrug Precursors (Focus on Chemical Synthesis)

Peptide mimetics are compounds that mimic the structure and function of natural peptides but possess improved properties such as enhanced stability and oral bioavailability. This compound can serve as a scaffold for the synthesis of such molecules. The methionine side chain can be chemically modified, or the peptide backbone can be altered to introduce non-natural linkages, leading to peptidomimetics with novel pharmacological profiles.

In the context of prodrug synthesis, the ethyl ester functionality of this compound is particularly advantageous. A biologically active peptide can be temporarily masked as an ethyl ester to improve its absorption and distribution. Once in the body, cellular enzymes, such as esterases, can cleave the ethyl ester group, releasing the active peptide at the target site. The N-Cbz protecting group would also be removed in a subsequent synthetic step prior to the final prodrug formulation.

Derivatization for the Construction of Modified Peptides and Conjugates in Research.nih.gov

The chemical handles present in this compound allow for a variety of derivatization reactions, enabling the construction of modified peptides and conjugates for research purposes.

C-Terminal Modifications via Transesterification or Amidation.nih.gov

The C-terminal ethyl ester of this compound can be readily transformed into other functional groups. Transesterification with different alcohols can introduce alternative ester groups, potentially modulating the compound's solubility or reactivity. More commonly, the ester is converted to an amide by reaction with a primary or secondary amine. This amidation reaction is a fundamental step in the synthesis of peptide amides, which are often more stable to enzymatic degradation than their corresponding carboxylic acids.

Incorporation into Macrocyclic Peptide Frameworks (Synthetic Routes)

Macrocyclic peptides often exhibit enhanced conformational rigidity and receptor binding affinity compared to their linear counterparts. This compound can be incorporated into synthetic routes leading to macrocyclic structures. A common strategy involves the synthesis of a linear peptide precursor containing this dipeptide unit. After selective deprotection of the N- and C-termini, an intramolecular cyclization reaction is performed to form the macrocyclic ring. The methionine and glycine residues can provide conformational flexibility or specific interaction points within the final cyclic structure.

Application in the Development of Combinatorial Chemistry Libraries (Synthesis Aspect)

Combinatorial chemistry is a powerful tool for drug discovery, allowing for the rapid synthesis of large libraries of related compounds. This compound can be utilized as a core building block in the construction of peptide-based combinatorial libraries.

In a typical split-and-pool synthesis approach, the deprotected N-terminus of the methionine residue can be coupled with a diverse set of amino acids or other building blocks. Similarly, the deprotected C-terminus can be reacted with a variety of amines or alcohols. By systematically varying the building blocks at these positions, a large library of dipeptide derivatives can be generated. These libraries can then be screened for biological activity, leading to the identification of lead compounds for further development.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
N-Carbobenzoxy-L-methionyl-glycine ethyl ester
Benzyloxycarbonyl
tert-Butoxycarbonyl

Enzymatic Interactions and Biocatalytic Transformations of N Cbz Met Gly Ethyl Ester Strictly Academic/mechanistic

In Vitro Substrate Specificity Studies for Proteases and Peptidases

The interaction between a peptide substrate and an enzyme is governed by the principle of substrate specificity, where the enzyme's active site preferentially binds and acts upon molecules with specific structural features. For a dipeptide ester like N-CBZ-MET-GLY ETHYL ESTER, specificity is primarily determined by the identity of the amino acid residues (Methionine and Glycine) and the nature of the N-terminal protecting group (CBZ) and C-terminal ester (Ethyl Ester).

Proteases and peptidases, such as carboxypeptidases, are the primary enzymes studied using these substrates. Research has shown that the C-terminal amino acid residue plays a crucial role in substrate recognition. For instance, studies on carboxypeptidase I from triticale grains demonstrated its ability to hydrolyze various N-CBZ-dipeptides, showing the highest rates for substrates with specific hydrophobic residues. nih.gov Similarly, a purified carboxypeptidase from squid hepatopancreas showed a preference for substrates with a hydrophobic amino acid at the C-terminus. nih.gov

In the case of this compound, the Glycine (B1666218) at the C-terminal position (P1 position) and Methionine at the adjacent position (P2 position) would be the key determinants for enzyme binding. An enzyme with a binding pocket that favorably accommodates the small, flexible glycine residue at P1 and the larger, sulfur-containing methionine side chain at P2 would be expected to exhibit significant hydrolytic activity towards this substrate. The relative hydrolysis rates of different N-CBZ-dipeptide substrates by Triticale Carboxypeptidase I highlight this specificity.

N-CBZ-Dipeptide SubstrateRelative Hydrolysis Rate (%)
N-CBZ-Phe-Ala100
N-CBZ-Phe-Leu85
N-CBZ-Ala-Met70

This table presents illustrative data based on findings for Triticale Carboxypeptidase I, which show varying hydrolysis rates depending on the amino acid sequence of the N-CBZ-dipeptide substrate. nih.gov

Kinetic Analysis of Enzyme-Mediated Hydrolysis or Transpeptidation Reactions

Kinetic analysis provides quantitative insight into the efficiency and mechanism of enzyme catalysis. For this compound, an enzyme could catalyze the hydrolysis of either the internal peptide bond between Methionine and Glycine or the C-terminal ethyl ester bond. The key parameters derived from such studies are the Michaelis constant (Km) and the catalytic rate constant (kcat).

Km (Michaelis Constant): This parameter reflects the affinity of the enzyme for the substrate. A lower Km value indicates a higher affinity, meaning the enzyme can become saturated at lower substrate concentrations.

kcat (Turnover Number): This represents the maximum number of substrate molecules converted to product per enzyme molecule per unit of time. It is a measure of the enzyme's maximum catalytic speed.

Studies on N-CBZ-dipeptide substrates provide concrete examples of these kinetic parameters. For example, the kinetic analysis of squid carboxypeptidase I with N-CBZ-Ala-Phe yielded a Km of 0.40 mM and a high specific activity, indicating efficient binding and catalysis. nih.gov

EnzymeSubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)
Squid Carboxypeptidase IN-CBZ-Ala-Phe0.40N/AHigh
Triticale Carboxypeptidase IN-CBZ-Phe-Ala0.1415.4110,000

This table shows representative kinetic data from studies on carboxypeptidases acting on N-CBZ-dipeptide substrates. "N/A" indicates data not available in the cited source. The high catalytic efficiency (kcat/Km) for Triticale Carboxypeptidase I with N-CBZ-Phe-Ala underscores its high specificity for this substrate. nih.govnih.gov

This compound as a Model Substrate for Biocatalysis Research and Enzyme Mechanism Elucidation

N-terminally protected dipeptide esters are invaluable tools in biocatalysis research. sigmaaldrich.com Compounds like this compound serve as model substrates to discover new enzymes, characterize their function, and elucidate their catalytic mechanisms.

The key features that make these compounds excellent model substrates are:

The N-CBZ Group: This bulky, aromatic protecting group prevents the substrate from being recognized by aminopeptidases, which require a free N-terminus. This ensures that any observed activity is due to endopeptidases or carboxypeptidases.

The Peptide Bond: The scissile peptide bond (Met-Gly) is the target for peptidases. By varying the amino acids, researchers can map the specificity of an enzyme's active site.

The Ethyl Ester Group: This group protects the C-terminal carboxylate, allowing the molecule to be used in studies of esterase activity. Cleavage of this bond can be monitored separately from the cleavage of the peptide bond, enabling the differentiation between peptidase and esterase activities within the same enzyme or enzyme preparation.

By monitoring the rate of disappearance of the substrate or the appearance of products (e.g., N-CBZ-Methionine and Glycine Ethyl Ester, or N-CBZ-Met-Gly and ethanol), researchers can perform detailed kinetic analyses. This approach is fundamental to understanding how enzymes work, identifying active site residues through mutagenesis, and screening for novel biocatalysts for applications in synthesis and biotechnology.

Research into N-CBZ-Deprotecting Enzymes for Specific Cleavage

Separate from peptidases that cleave the peptide bond, a distinct area of research focuses on enzymes that specifically remove the N-CBZ (benzyloxycarbonyl) protecting group. The enzymatic removal of such protecting groups is a key goal of green chemistry, offering a milder and more selective alternative to traditional chemical methods like catalytic hydrogenation.

These "deprotectase" enzymes are typically amidohydrolases that catalyze the hydrolysis of the carbamate (B1207046) linkage in the N-CBZ group. The reaction proceeds as follows:

N-CBZ-Met-Gly-OEt + H₂O → H₂N-Met-Gly-OEt (free dipeptide ester) + Toluene (B28343) + CO₂

This enzymatic cleavage is highly specific, targeting only the CBZ group while leaving other functional groups and protecting groups within the molecule, as well as the sensitive peptide backbone, completely intact. Research has identified enzymes from microorganisms like Sphingomonas paucimobilis that exhibit high activity and enantioselectivity in cleaving CBZ groups from protected amino acids. This biocatalytic approach holds significant potential for streamlining the synthesis of complex peptides and pharmaceuticals by providing a clean and selective deprotection step under mild, aqueous conditions.

Future Research Directions and Emerging Paradigms for N Cbz Met Gly Ethyl Ester Research

Integration into Automated and High-Throughput Peptide Synthesis Platforms

The integration of protected dipeptide building blocks like N-CBZ-MET-GLY ETHYL ESTER into automated and high-throughput peptide synthesis (HTPS) platforms represents a pivotal step in accelerating the production of complex peptides. The use of such dipeptides can significantly enhance the efficiency and purity of the final product by minimizing side reactions and simplifying purification steps.

However, the inclusion of methionine introduces specific challenges that need to be addressed for seamless integration. The thioether side chain of methionine is susceptible to oxidation during the repeated chemical cycles of automated synthesis, potentially leading to the formation of methionine sulfoxide (B87167). biotage.comresearchgate.netresearchgate.net This necessitates the development of optimized protocols, including the use of scavenger cocktails and modified cleavage conditions to preserve the integrity of the methionine residue. researchgate.net

Future research in this area will likely focus on a comparative analysis of the performance of this compound in various automated synthesis technologies, such as microwave-assisted solid-phase peptide synthesis (SPPS) and flow-based systems. The development of tailored building block strategies, where pre-synthesized and purified this compound is incorporated as a single unit, could offer substantial advantages in the synthesis of methionine-containing peptides. frontiersin.org

Table 1: Comparative Parameters for Integration into Automated Synthesis
ParameterMicrowave-Assisted SPPSFlow-Based SynthesisConventional SPPS
Cycle TimeReducedPotentially ReducedStandard
Reagent ConsumptionOptimizedMinimizedStandard
Risk of Methionine OxidationModeratePotentially ReducedModerate to High
Suitability for this compoundHigh, with protocol optimizationHigh, with tailored flow parametersModerate, requires careful monitoring

Exploration of this compound in Supramolecular Chemistry and Self-Assembly Research

The field of supramolecular chemistry offers exciting avenues for the application of this compound beyond its role as a synthetic intermediate. The presence of the N-terminal benzyloxycarbonyl (CBZ) group, with its aromatic phenyl ring, imparts amphiphilic character to the molecule, which can drive self-assembly into ordered nanostructures. nih.govwikipedia.org The interplay of π-π stacking interactions from the CBZ-group, hydrogen bonding from the peptide backbone, and hydrophobic interactions from the methionine side chain and ethyl ester could lead to the formation of nanotubes, nanofibers, or hydrogels. wikipedia.orgmdpi.com

The self-assembly of non-aromatic amino acids like methionine has been reported, suggesting that the methionine residue in this compound could play a direct role in guiding the formation of these supramolecular structures. chemrxiv.orgamazonaws.com Future investigations will likely focus on characterizing the self-assembly behavior of this dipeptide under various conditions (e.g., pH, solvent polarity, and temperature) and exploring the potential applications of the resulting nanomaterials in areas such as drug delivery and tissue engineering. The methionine residue also offers a site for stimuli-responsive behavior, as its oxidation state can be reversibly controlled, potentially leading to dynamic supramolecular systems. researchgate.net

Table 2: Potential Supramolecular Structures and Driving Forces
Supramolecular StructurePrimary Driving ForcePotential Application
Nanofibers/Nanotubesπ-π stacking (CBZ group), Hydrogen bondingScaffolds for tissue engineering
HydrogelsHydrophobic interactions, Hydrogen bondingControlled drug release
VesiclesAmphiphilicityEncapsulation of bioactive molecules

Development of Next-Generation Protecting Group Strategies Building upon CBZ Chemistry

The benzyloxycarbonyl (CBZ) group is a cornerstone of peptide synthesis, and this compound serves as an excellent model for the development of next-generation protecting group strategies. While the CBZ group is valued for its stability, its removal often requires harsh conditions, such as hydrogenolysis or strong acids, which can be incompatible with sensitive functional groups. organic-chemistry.org

Emerging research is focused on creating CBZ analogues that offer enhanced orthogonality and milder deprotection methods. This includes the development of photolabile CBZ derivatives that can be cleaved with light, offering spatial and temporal control over deprotection. acs.org Another avenue of exploration is the design of enzyme-cleavable CBZ groups, which would provide highly specific and biocompatible deprotection strategies. The insights gained from studying the stability and reactivity of the CBZ group in the context of this compound can inform the design of these novel protecting groups.

Table 3: Comparison of CBZ and Next-Generation Protecting Groups
Protecting GroupDeprotection MethodAdvantagesChallenges
Conventional CBZHydrogenolysis, Strong AcidHigh stability, well-establishedHarsh conditions, limited orthogonality
Photolabile CBZUV lightSpatial and temporal control, mildPotential for photodamage to peptide
Enzyme-Cleavable CBZSpecific enzymesHigh specificity, biocompatibleEnzyme stability and cost

Advanced Spectroscopic Probes and Sensing Applications of this compound Derivatives

The inherent photophysical properties of the CBZ group, while modest, provide a foundation for the development of advanced spectroscopic probes and sensors based on derivatives of this compound. The aromatic ring of the CBZ group can be chemically modified to incorporate fluorophores or chromophores with enhanced spectroscopic characteristics.

For instance, the introduction of environmentally sensitive dyes to the CBZ moiety could create probes that report on the local polarity or viscosity of their environment. Furthermore, the methionine residue, with its sulfur atom, can act as a recognition site for specific metal ions or reactive oxygen species. The binding of an analyte to the methionine could induce a conformational change in the dipeptide, leading to a measurable change in the spectroscopic signal of the attached probe. This could pave the way for the development of novel sensors for biological and environmental monitoring. acs.org

Computational Design and Rational Engineering of this compound Analogues with Enhanced Synthetic Utility

Computational modeling and rational design are becoming indispensable tools in modern chemistry for optimizing the properties of molecules for specific applications. nih.govnih.govfrontiersin.org In the context of this compound, computational methods can be employed to design analogues with enhanced synthetic utility.

Molecular dynamics simulations can be used to predict the conformational preferences of the dipeptide and its analogues, providing insights into how modifications to the CBZ group or the amino acid side chains might influence its reactivity and aggregation properties. manchester.ac.ukyoutube.comresearchgate.netnih.gov For example, computational screening could identify modifications to the CBZ group that increase its solubility in a wider range of solvents or reduce the propensity for aggregation during synthesis.

Furthermore, quantum mechanical calculations can be used to model the transition states of key reactions, such as peptide bond formation and deprotection, allowing for the rational design of more efficient protecting groups and coupling reagents. This in silico approach can significantly accelerate the development of new building blocks for peptide synthesis, with this compound serving as a valuable starting point for these investigations. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-CBZ-MET-GLY ETHYL ESTER
Reactant of Route 2
Reactant of Route 2
N-CBZ-MET-GLY ETHYL ESTER

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.